molecular formula C10H10O2 B11922281 4H-1-Benzopyran-4-one, 2,3-dihydro-3-methyl-, (3R)- CAS No. 646064-71-3

4H-1-Benzopyran-4-one, 2,3-dihydro-3-methyl-, (3R)-

Cat. No.: B11922281
CAS No.: 646064-71-3
M. Wt: 162.18 g/mol
InChI Key: PYKLMHVJWGDWOH-SSDOTTSWSA-N
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Description

®-3-Methylchroman-4-one is a chiral compound belonging to the class of chromanones Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with aldehydes in the presence of a catalyst. The reaction conditions often include:

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.

    Solvents: Polar aprotic solvents like dichloromethane or acetonitrile.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-3-Methylchroman-4-one may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can help in obtaining the desired enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Methylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding chroman-4-one derivatives.

    Reduction: Reduction reactions can yield chromanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Chroman-4-one derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Halogenated chromanones.

Scientific Research Applications

®-3-Methylchroman-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Methylchroman-4-one involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The compound’s effects on molecular pathways, such as the inhibition of pro-inflammatory enzymes, contribute to its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    3-Methylchroman-4-one: The racemic mixture of the compound.

    4H-Chromen-4-one: A structurally similar compound with different substituents.

    Chromanol derivatives: Compounds derived from the reduction of chromanones.

Uniqueness

®-3-Methylchroman-4-one stands out due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. The specific stereochemistry of the ®-enantiomer may enhance its interaction with biological targets, leading to improved efficacy in certain applications.

Properties

CAS No.

646064-71-3

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(3R)-3-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H10O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3/t7-/m1/s1

InChI Key

PYKLMHVJWGDWOH-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1COC2=CC=CC=C2C1=O

Canonical SMILES

CC1COC2=CC=CC=C2C1=O

Origin of Product

United States

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